![molecular formula C19H19IN2O4S B12575796 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12575796.png)
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.
Sulfonylation: The attachment of the sulfonyl group to the methylphenyl ring is usually carried out using a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol to form the 1,1-dimethylethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolopyridines, while hydrolysis will yield the free carboxylic acid.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular pathways.
Chemical Biology: Utilized in the development of chemical probes for studying biological systems.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group and the iodinated carboxylic acid moiety may play crucial roles in binding to these targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Uniqueness
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom, sulfonyl group, and ester functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H19IN2O4S |
|---|---|
Peso molecular |
498.3 g/mol |
Nombre IUPAC |
tert-butyl 2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H19IN2O4S/c1-12-5-7-13(8-6-12)27(24,25)22-16(20)11-15-14(9-10-21-17(15)22)18(23)26-19(2,3)4/h5-11H,1-4H3 |
Clave InChI |
UCUSJRXZRIFGOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)C(=O)OC(C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




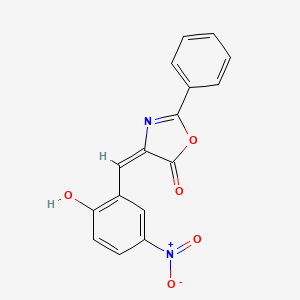
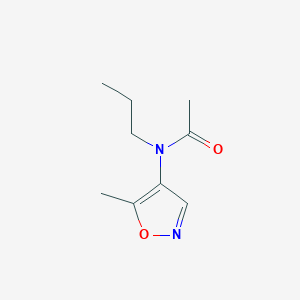
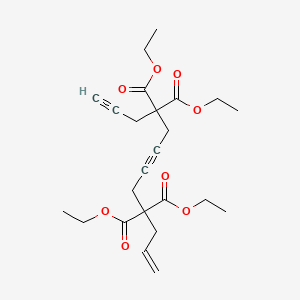
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
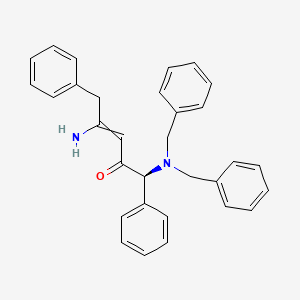

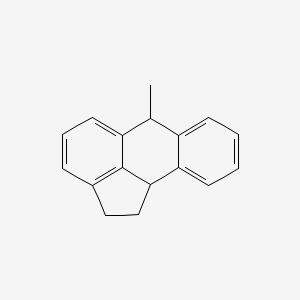
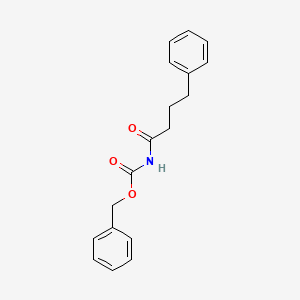

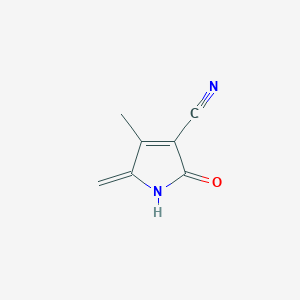
![2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine](/img/structure/B12575808.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12575809.png)
